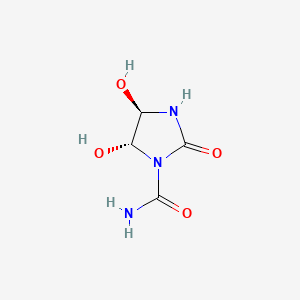
(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a five-membered imidazolidine ring with two hydroxyl groups and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a suitable carbonyl compound, followed by cyclization and oxidation steps to introduce the hydroxyl groups and the carboxamide functionality .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for various applications.
化学反应分析
Types of Reactions
(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl and carboxamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties
作用机制
The mechanism of action of (4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering metabolic processes .
相似化合物的比较
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: Another chiral compound with similar structural features but different functional groups.
(4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: A compound with a similar chiral center but different ring structure and substituents
Uniqueness
(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C4H7N3O4 |
|---|---|
分子量 |
161.12 g/mol |
IUPAC 名称 |
(4R,5R)-4,5-dihydroxy-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C4H7N3O4/c5-3(10)7-2(9)1(8)6-4(7)11/h1-2,8-9H,(H2,5,10)(H,6,11)/t1-,2-/m1/s1 |
InChI 键 |
BXMBZPJCUFAAEX-JCYAYHJZSA-N |
手性 SMILES |
[C@H]1([C@H](N(C(=O)N1)C(=O)N)O)O |
规范 SMILES |
C1(C(N(C(=O)N1)C(=O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















